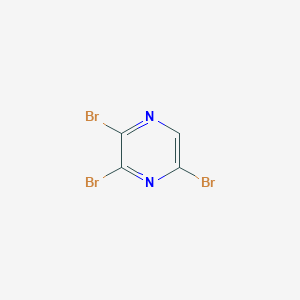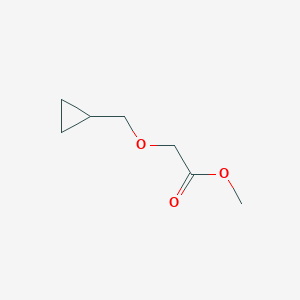
Methyl 2-(cyclopropylmethoxy)acetate
Descripción general
Descripción
“Methyl 2-(cyclopropylmethoxy)acetate”, also known as MOCMA, is an organic compound that belongs to the esters functional group. It has a molecular weight of 144.17 g/mol .
Synthesis Analysis
The synthesis of some novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide by using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .Molecular Structure Analysis
The molecular formula of “this compound” is C7H12O3 . The structure of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was confirmed on the basis of H and C-NMR, LC-MS, FT-IR, and elemental analysis .Chemical Reactions Analysis
The common methods used for the synthesis of 1,3,4-oxadiazoles involve the cyclization of the carboxylic acid hydrazides with a variety of dehydrating reagents such as POCl3, concentrated sulfuric acid, phosphonium salts, and Burgess-type reagents .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 144.17 g/mol .Aplicaciones Científicas De Investigación
Methanogenic Pathways Quantification
Methyl groups, such as those in "Methyl 2-(cyclopropylmethoxy)acetate," play a crucial role in environmental chemistry, particularly in methanogenesis. Research by Conrad (2005) discusses how methanogenic pathways can be quantified using stable carbon isotopic signatures, highlighting the importance of methyl groups in CH4 production from acetate in various environments (Conrad, 2005).
DNA Methylation and Epigenetics
DNA methylation, involving the addition of a methyl group to the DNA molecule, plays a significant role in regulating gene expression and has implications in health and disease. Studies on DNA methyltransferase inhibitors, such as those by Goffin and Eisenhauer (2002), shed light on the therapeutic potential of manipulating methylation patterns in conditions like cancer (Goffin & Eisenhauer, 2002).
Environmental Contaminants
The environmental impact of chemical compounds, including potentially those similar to "this compound," is a significant area of research. Lange, Scheurer, and Brauch (2012) discuss artificial sweeteners as emerging environmental contaminants, illustrating the broader context of chemical impact assessment (Lange, Scheurer, & Brauch, 2012).
Biodiesel Production
The search for sustainable and environmentally friendly fuel sources includes the exploration of various methyl esters. A review by Esan et al. (2021) on alternative routes of biodiesel production discusses the importance of methyl acetate (a compound structurally related to "this compound") in producing glycerol-free biodiesel, showcasing the relevance of such compounds in green chemistry (Esan et al., 2021).
Propiedades
IUPAC Name |
methyl 2-(cyclopropylmethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)5-10-4-6-2-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFULVUCJQXKMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




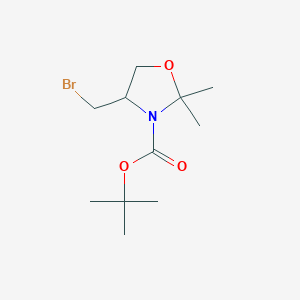
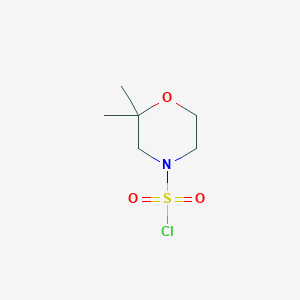
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)

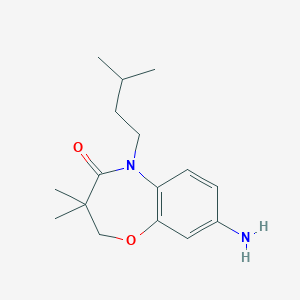
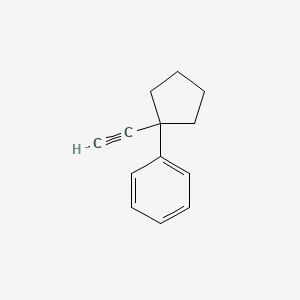
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)
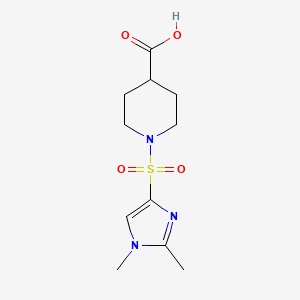
![3-[(1-Benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1438955.png)

